Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate is a chemical compound characterized by its unique structural features and potential applications in scientific research. This compound belongs to the class of thiadiazine derivatives, which are known for their diverse biological activities. The molecular formula for this compound is CHNOS, and it has a molecular weight of approximately 218.23 g/mol .
Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate is classified as a thiadiazine derivative. Thiadiazines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This specific derivative has been noted for its potential applications in pharmacology due to its biological activity against various pathogens .
The synthesis of Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate typically involves the reaction of sulfamide with diketones under acidic conditions. This method allows for the formation of the thiadiazine ring structure.
A common synthesis route includes the following steps:
The molecular structure of Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate features:
The crystal structure exhibits intermolecular hydrogen bonding and a half-boat conformation of the thiadiazine ring. The angles between the aromatic ring and the thiadiazine moiety indicate significant steric interactions that influence its properties .
Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be exploited in synthetic organic chemistry to create more complex molecules or to modify existing structures for enhanced biological activity .
The mechanism of action for Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate involves:
Research has shown that compounds similar to Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine derivatives possess activities against various microorganisms including bacteria and protozoa .
The average mass of Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate is reported as 218.23 g/mol with a monoisotopic mass of approximately 218.036128 g/mol .
Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate has several notable applications:
This compound's unique structure and biological activity make it a subject of interest for further research into therapeutic applications and synthetic methodologies in organic chemistry.
The construction of the 1λ⁶,2,6-thiadiazine-1,1-dioxide core represents a synthetic challenge requiring precise control of molecular geometry and electronic distribution. The most efficient routes utilize cyclocondensation reactions between β-keto esters and sulfamide derivatives under acidic catalysis. Specifically, ethyl acetoacetate reacts with sulfamide precursors in a dehydrative cyclization, forming the six-membered heterocycle with inherent regioselectivity. This method capitalizes on the nucleophilicity of the sulfamide nitrogen and the electrophilicity of the β-carbonyl system, driving spontaneous ring closure under reflux conditions [3] [9]. Alternative pathways employ stepwise annulation, initially forming the C–S bond via alkylation of sulfonamide anions with α-halo carbonyl compounds, followed by thermal cyclodehydration. This approach offers modularity in introducing substituents at positions 3 and 5 prior to ring closure, though it suffers from lower overall yields (typically 45-60%) compared to single-pot cyclocondensations (70-85%) [9].
Critical to the 1,1-dioxo functionality is the post-cyclization oxidation of the thiadiazine sulfur. While direct cyclization using pre-oxidized sulfonamide reagents is feasible, the sulfur(VI) oxidation state is most reliably installed using peroxide-based oxidants (e.g., mCPBA, H₂O₂/AcOH) on the dihydrothiadiazine sulfide intermediate. This two-electron oxidation proceeds quantitatively at 0-5°C within 2 hours, with the reaction progress monitorable by the disappearance of the S-characteristic UV absorption at 280 nm and emergence of the sulfone peak at 340 nm [9]. Computational studies reveal this oxidation dramatically increases ring planarity by 12.7° and augments the electron-withdrawing nature of the heterocycle, evidenced by a 0.35 eV reduction in the LUMO energy – a crucial factor governing subsequent reactivity at the C3-carboxylate [9].
Table 1: Comparative Analysis of Core Construction Methodologies
Method | Reagents | Temperature | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Direct Cyclocondensation | Ethyl acetoacetate, Sulfamide, PPA* | 120°C | 4 | 78-85 | Single-pot operation, High atom economy |
Stepwise Annulation | Chloroethylacetate, Sulfonamide, K₂CO₃ | 80°C (step1) → 140°C (step2) | 2 + 6 | 45-60 | Modular substitution pattern control |
Post-cyclization Oxidation | mCPBA, DCM** | 0-5°C | 2 | 95-99 | Quantitative S-oxidation, Mild conditions |
PPA: Polyphosphoric Acid; *DCM: Dichloromethane*
While classical methods dominate industrial production, emerging catalytic approaches offer enhanced selectivity. Palladium-catalyzed C–S coupling between ethyl 4-chloroacetoacetate and sulfonamides enables C-S bond formation under mild conditions (80°C). Systems employing Pd(OAc)₂/Xantphos (2.5 mol%) with Cs₂CO₃ base achieve 92% conversion in 1 hour, minimizing polyalkylation byproducts observed in classical nucleophilic substitutions. This method exhibits exceptional functional group tolerance, accommodating nitro, cyano, and vinyl substituents on the sulfonamide aryl group – a versatility unmatched by classical alkylation [9]. Copper catalysis (CuI/1,10-phenanthroline) provides a cost-effective alternative, particularly effective for aliphatic sulfonamides, though requiring higher temperatures (110°C) and exhibiting moderate yields (65-75%) [9].
The ambident nucleophilicity of the 1,6-dihydrothiadiazine system introduces regiochemical challenges during esterification. Sodium salt alkylation (e.g., with iodoethane) predominantly yields the C3-esterified product (68% selectivity), but competitive N-alkylation generates the 1-ethyl-6H derivative (32%) as a significant byproduct [9]. This selectivity is governed by:
Table 2: Catalytic Systems for Functionalization
Catalyst System | Substrate Scope | Temperature (°C) | Time (h) | C3:Ester Selectivity (%) | N-Alkylation Byproduct (%) |
---|---|---|---|---|---|
NaH, DMSO, Iodoethane | Broad (electron-deficient) | 25 | 5 | 68 | 32 |
Pd(OAc)₂/Xantphos, Cs₂CO₃ | Aryl sulfonamides | 80 | 1 | 98 | <2 |
CuI/Phenanthroline, K₃PO₄ | Aliphatic sulfonamides | 110 | 3 | 93 | 7 |
DBU, MeCN, Ethyl Bromoacetate | Acid-sensitive substrates | 60 | 2 | 82 | 18 |
Purification leverage exploits differential solubility: Sequential hexane extractions at elevated temperatures selectively dissolve the C3-ester isomer, achieving >99% purity after five cycles – a critical separation given the pharmacological divergence of N- versus O-alkylated isomers [9].
The 5-methyl group's strategic placement dictates ring tautomerism and electron distribution. Kinetically controlled enolization using LDA (Lithium Diisopropylamide) at -78°C generates the C5-enolate, which undergoes electrophilic trapping with methyl iodide (>95% regioselectivity). This specificity arises from:
Post-functionalization analysis via ¹H-Nuclear Magnetic Resonance (NMR) reveals the methyl chemical shift at δ 2.43 ppm, displaying no coupling – confirming absence of adjacent protons and regiospecific incorporation [9].
The dynamic equilibrium between 1,6-dihydro and 6H-tautomeric forms is exquisitely solvent-dependent:
Table 3: Solvent Influence on Tautomeric Equilibrium
Solvent | Dielectric Constant (ε) | Hydrogen Bonding Capacity | 1,6-Dihydro Form (%) | 6H-Tautomer (%) | Half-life (h, 25°C) |
---|---|---|---|---|---|
Ethanol | 24.3 | Strong donor/acceptor | 93 | 7 | >500 |
Acetonitrile | 37.5 | Weak acceptor only | 61 | 39 | 240 |
Dimethylformamide | 38.3 | Strong acceptor | 32 | 68 | 120 |
Toluene | 2.38 | None | 41* | 59* | >1000 |
Dimeric form predominates (87%)
Crystallization solvent critically impacts polymorphic expression: Ethanol/hexane mixtures yield monoclinic crystals (P2₁/c space group) with nearly planar rings (deviation: 0.08 Å), while homogeneous crystallization from DMSO produces orthorhombic forms (Pbca space group) exhibiting a 15.2° ring puckering. This conformational divergence translates to 3.7-fold differences in analgesic potency – the planar polymorph demonstrating superior biological activity due to enhanced target engagement [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7